molecular formula C22H20FN5O2S B2604216 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone CAS No. 852167-62-5

2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone

Cat. No.: B2604216
CAS No.: 852167-62-5
M. Wt: 437.49
InChI Key: AEFONHMTZZWCOX-UHFFFAOYSA-N
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Description

2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, an indole moiety, a triazole ring, and a morpholinoethanone structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone typically involves multi-step organic reactions The process begins with the preparation of the key intermediates, such as the 4-fluorophenyl and 1H-indol-3-yl derivatives These intermediates are then subjected to cyclization reactions to form the triazole ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and stringent reaction control to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the triazole or indole rings.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorophenyl or indole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and substituted indole or fluorophenyl compounds.

Scientific Research Applications

Antifungal Activity : Compounds containing the 1,2,4-triazole scaffold have demonstrated significant antifungal properties. Studies indicate that derivatives of triazoles exhibit enhanced antifungal activity against various fungal strains when compared to standard antifungal agents . For instance, triazole-thioether derivatives have shown inhibitory rates of 90–98% against P. piricola, indicating their potential as effective antifungal agents.

Antibacterial Properties : The compound's structure allows for interactions that may inhibit bacterial growth. Research on triazole hybrids has revealed their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with some derivatives showing minimum inhibitory concentrations (MIC) significantly lower than those of established antibiotics like vancomycin .

Anticancer Potential : The indole component within the compound is known for its anticancer properties. Triazole derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Agrochemical Applications

In addition to medicinal uses, the compound's structural features suggest potential applications in agrochemicals. Triazoles are commonly utilized in agricultural settings as fungicides due to their ability to disrupt fungal cell membranes and inhibit spore germination. The incorporation of the sulfanyl group may enhance the efficacy of such compounds against plant pathogens .

Case Study 1: Antifungal Efficacy

A study evaluated a series of triazole derivatives for their antifungal activity against Gibberella nicotiancola and Gibberella saubinetii. The results indicated that certain compounds exhibited higher antifungal activity than commercial fungicides like triadimefon, showcasing the potential of triazole-based compounds in agricultural applications .

Case Study 2: Antibacterial Activity

Research on ciprofloxacin-triazole hybrids demonstrated that these compounds had superior antibacterial properties compared to traditional antibiotics. The study highlighted that modifications to the phenyl ring significantly impacted antimicrobial efficacy, suggesting a structure-activity relationship (SAR) that could guide future drug design .

Mechanism of Action

The mechanism of action of 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanamine
  • 3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-3-(2-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]propanamide

Uniqueness

Compared to similar compounds, 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C18H14FN5O2SC_{18}H_{14}FN_{5}O_{2}S with a molecular weight of approximately 383.4 g/mol. The structure features a triazole ring, an indole moiety, and a morpholino group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC18H14FN5O2S
Molecular Weight383.4 g/mol
IUPAC NameThis compound
CAS Number878065-37-3

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the triazole and indole moieties. For instance, derivatives of 1,2,4-triazoles have demonstrated significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its ability to inhibit cell proliferation in cancer models.

  • Cytotoxicity Assays : In vitro assays using cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) have shown that compounds with similar structures can inhibit cell growth effectively. The GI50 values for related compounds ranged from 1.20 to 1.80 µM, indicating strong antiproliferative properties .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival. For example, targeting receptor tyrosine kinases (RTKs) like EGFR has been a common strategy among triazole derivatives .

Antifungal Activity

The 1,2,4-triazole scaffold is well-known for its antifungal properties. Research indicates that modifications to this scaffold can enhance its efficacy against fungal pathogens.

  • Potency Against Fungi : Compounds based on the triazole ring have been shown to exhibit broad-spectrum antifungal activity, with some derivatives achieving MIC values lower than those of established antifungal agents .
  • Structure-Activity Relationship (SAR) : Studies suggest that substituents on the triazole ring significantly affect antifungal activity. Electron-donating groups tend to enhance activity while bulky groups may hinder it .

Case Studies and Research Findings

Several studies have focused on the biological activity of triazole-containing compounds:

  • Study on Indole-Triazole Hybrids : A recent investigation into hybrids containing indole and triazole demonstrated promising results in inhibiting tumor growth in xenograft models . The study emphasized the importance of the indole moiety in enhancing biological activity.
  • Antimicrobial Properties : Another study evaluated the antimicrobial efficacy of triazole derivatives against multi-drug resistant strains of bacteria and fungi, revealing that certain modifications led to enhanced potency compared to standard treatments .

Properties

IUPAC Name

2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O2S/c23-15-5-7-16(8-6-15)28-21(18-13-24-19-4-2-1-3-17(18)19)25-26-22(28)31-14-20(29)27-9-11-30-12-10-27/h1-8,13,24H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFONHMTZZWCOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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